Bis(4-aminophenyl)-D12 ether

Catalog No.
S811582
CAS No.
106426-62-4
M.F
C12H12N2O
M. Wt
212.314
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-aminophenyl)-D12 ether

CAS Number

106426-62-4

Product Name

Bis(4-aminophenyl)-D12 ether

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline

Molecular Formula

C12H12N2O

Molecular Weight

212.314

InChI

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4

InChI Key

HLBLWEWZXPIGSM-AZLBOOTHSA-N

SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N

Liquid Crystal Applications

The presence of the aromatic rings and amine groups in Bis(4-aminophenyl)-D12 ether contributes to its liquid crystalline properties. Research suggests it can form various liquid crystal phases depending on temperature and concentration, making it a potential candidate for studying liquid crystal behavior and developing novel liquid crystal materials for display technologies and other applications [].

Deuterium Labeling for NMR Spectroscopy

Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, is commonly used in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra by reducing signal overlap. Bis(4-aminophenyl)-D12 ether, with its high deuterium enrichment (around 97-98 atom %), can be used as a labeling agent in NMR studies of molecules containing aromatic rings and amine functionalities. This allows researchers to selectively observe specific signals and gain deeper insights into the structure and dynamics of the target molecules [].

Bis(4-aminophenyl)-D12 ether is a deuterated compound with the molecular formula C12D12N2O and a molecular weight of 212.31 g/mol. It is characterized by the presence of two 4-aminophenyl groups connected by an ether linkage. The deuteration (D12) indicates that hydrogen atoms have been replaced by deuterium, which is a stable isotope of hydrogen, enhancing the compound's stability and allowing for specific applications in research and analytical chemistry .

Typical for amines and ethers. Some notable reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitutions with electrophiles.
  • Acylation: The amines can be acylated to form amides, which can further react to produce polyamides or other derivatives.
  • Cross-linking: As a monomer, it can undergo polymerization reactions, contributing to the synthesis of polyimides and other polymeric materials .

The synthesis of Bis(4-aminophenyl)-D12 ether typically involves the following methods:

  • Deuterated Aniline Reaction: Starting from deuterated aniline derivatives, the reaction with appropriate alkylating agents can yield the ether.
  • Etherification: The reaction of 4-aminophenol with a deuterated alkyl halide under basic conditions can result in the formation of the ether linkage.
  • Catalytic Methods: Utilizing catalysts to facilitate the reaction between deuterated phenols and amines can improve yields and selectivity .

Bis(4-aminophenyl)-D12 ether has several applications:

  • Polymer Chemistry: It serves as a monomer for synthesizing polyimides and other advanced materials due to its ability to cross-link and enhance thermal stability.
  • Analytical Chemistry: Its deuterated nature makes it suitable for NMR spectroscopy and mass spectrometry studies, providing insights into molecular behavior without interference from hydrogen signals.
  • Research Tool: It is utilized in studies involving isotopic labeling, allowing researchers to trace metabolic pathways or reaction mechanisms .

Interaction studies involving Bis(4-aminophenyl)-D12 ether focus on its reactivity with various electrophiles and its role in polymerization processes. The presence of amino groups allows it to form hydrogen bonds with other molecules, potentially influencing solubility and reactivity in different environments. Further research may explore its interactions at the molecular level to understand its behavior in biological systems or complex mixtures .

Several compounds share structural similarities with Bis(4-aminophenyl)-D12 ether, including:

Compound NameStructure TypeUnique Features
Bis(4-aminophenyl) etherNon-deuterated versionLacks deuterium; more common in organic synthesis
4-AminophenolMonomerSimpler structure; used in dyes and pharmaceuticals
Diphenyl etherEtherLacks amino groups; primarily used as a solvent
4,4'-Diaminodiphenyl sulfoneSulfone derivativeContains sulfur; used in high-performance polymers

The uniqueness of Bis(4-aminophenyl)-D12 ether lies in its deuteration, which enhances its stability and provides distinct advantages in analytical applications compared to its non-deuterated counterparts .

Precursor Selection for Isotopic Incorporation

The synthesis of Bis(4-aminophenyl)-D12 ether requires careful selection of precursor compounds to achieve optimal deuterium incorporation throughout the molecular structure [4]. The compound, with the molecular formula C12D12N2O and molecular weight of 212.31 daltons, represents a fully deuterated analog of 4,4'-oxydianiline where all aromatic hydrogen atoms are replaced with deuterium [1] [2].

Primary precursor compounds for isotopic incorporation include bis(4-nitrophenyl) ether and 4,4'-dinitrodiphenyl ether, which serve as non-deuterated starting materials that undergo subsequent deuteration and reduction processes [5] [20]. These nitro-containing precursors are particularly advantageous because they can be subjected to hydrogenation conditions that simultaneously reduce the nitro groups to amino functionalities while facilitating hydrogen-deuterium exchange reactions [20].

Deuterium oxide (D2O) serves as the primary deuterium source, typically employed at isotopic enrichments of 99.9 atom percent deuterium [10] [12]. The selection of high-purity deuterium oxide is critical for achieving the target isotopic incorporation levels of 97-98 atom percent deuterium in the final product [1] [4]. Alternative deuterium sources include deuterated trifluoroacetic acid (CF3COOD), which has been demonstrated to facilitate efficient deuteration of aromatic amines and amides at elevated temperatures [18].

The strategic selection of N-acetylaminophenol derivatives as intermediate precursors enables controlled deuteration pathways while protecting the amino functionality during harsh reaction conditions [5]. These acetylated intermediates can undergo selective deuteration at aromatic positions while maintaining structural integrity, followed by deprotection to yield the target compound [16].

Table 1: Precursor Selection for Isotopic Incorporation

Precursor CompoundChemical FormulaIsotopic Enrichment (atom % D)Application in Synthesis
Bis(4-nitrophenyl) etherC12H8N2O5Non-deuterated precursorReduction to target compound
N-Acetyl-4-aminophenolC8H9NO2Non-deuterated precursorCondensation reactions
4,4'-Dinitrodiphenyl etherC12H8N2O5Non-deuterated precursorHydrogenation substrate
Deuterium oxide (D2O)D2O99.9Deuteration medium
Deuterated trifluoroacetic acid (CF3COOD)CF3COOD99.5Deuteration catalyst

Catalytic Condensation of N-Acetylaminophenol Derivatives

The catalytic condensation of N-acetylaminophenol derivatives represents a fundamental synthetic approach for constructing the ether linkage in Bis(4-aminophenyl)-D12 ether [5]. This methodology involves the condensation reaction of N-acetylaminophenol or corresponding sodium or potassium phenolates under specific catalytic conditions to form the desired bis(aminophenyl) ether structure [5].

Palladium on activated carbon (Pd/C) catalysts with metal loadings of 5-10 weight percent have demonstrated exceptional efficiency in the synthesis of deuterated bis(aminophenyl) ether compounds [20]. Operating at temperatures of 140°C under hydrogen pressures of 10 bar, these catalytic systems achieve deuteration efficiencies exceeding 99.5 percent while simultaneously facilitating the reduction of nitro precursors to amino functionalities [20].

Rhodium-based catalytic systems, particularly rhodium on activated carbon (Rh/C) with 5 weight percent metal loading, provide alternative pathways for deuteration reactions [25]. These catalysts operate effectively at elevated temperatures of 180°C under atmospheric pressure conditions, though with slightly reduced deuteration efficiencies of approximately 64.3 percent compared to palladium systems [25].

Iron-cellulose-1000 represents an innovative biomass-derived catalytic system that enables selective deuteration of aromatic compounds under relatively mild conditions [6]. Operating at 120°C under 20 bar pressure, this sustainable catalyst achieves deuteration levels exceeding 95 percent while utilizing deuterium oxide as the primary deuterium source [6]. The catalyst system demonstrates particular effectiveness for large-scale synthesis applications, with documented production capabilities on the kilogram scale [6].

Iridium nanoparticles stabilized by N-heterocyclic carbene ligands offer highly selective deuteration capabilities for aromatic amine substrates [17]. These catalytic systems operate at moderate temperatures of 55-80°C under atmospheric pressure conditions, achieving deuteration efficiencies greater than 90 percent while avoiding unwanted side reactions such as aromatic ring reduction [17].

Table 2: Catalytic Systems for Condensation Reactions

Catalyst SystemMetal Loading (wt%)Operating Temperature (°C)Reaction Pressure (bar)Deuteration Efficiency (%)
Palladium on activated carbon (Pd/C)5-101401099.5
Rhodium on activated carbon (Rh/C)5180Atmospheric64.3
Iron-Cellulose-1000Biomass-derived12020>95
Iridium nanoparticlesNHC-stabilized55-80Atmospheric>90
Platinum on alumina (Pt/Al2O3)5200-2502094.3

Purification Techniques for High Isotopic Purity

Achieving high isotopic purity in Bis(4-aminophenyl)-D12 ether requires sophisticated purification techniques that can effectively separate isotopically labeled compounds from their non-deuterated analogs and partially deuterated isotopomers [11] [15]. The target isotopic purity specifications typically require 97-98 atom percent deuterium incorporation with chemical purities exceeding 97 percent [1] [2].

High-Performance Liquid Chromatography (HPLC) represents the gold standard for analytical and preparative purification of deuterated compounds [12] [14]. This technique achieves isotopic purities of 98.8 atom percent deuterium with recovery yields ranging from 85-95 percent [11]. The method is particularly effective for both analytical characterization and preparative-scale purification applications [12].

Gas Permeation Chromatography (GPC) provides an alternative purification approach that achieves exceptional isotopic purities of 99.5 atom percent deuterium [12]. This technique demonstrates superior recovery yields of 90-98 percent and is particularly well-suited for preparative-scale applications where high isotopic purity is paramount [12].

Flash chromatography offers rapid purification capabilities for laboratory-scale synthesis, achieving isotopic purities of 96.5 atom percent deuterium with recovery yields of 80-90 percent [12]. While less efficient than HPLC or GPC methods, flash chromatography provides cost-effective purification for initial synthetic development and optimization studies [12].

Recrystallization from toluene/water mixtures represents a scalable purification technique particularly suited for industrial applications [20]. This method achieves remarkable isotopic purities of 99.9 atom percent deuterium with exceptional recovery yields of 99.5 percent [20]. The technique involves controlled crystallization procedures that preferentially incorporate the fully deuterated product while excluding partially deuterated impurities [20].

Continuous liquid-liquid separation systems provide efficient purification capabilities for flow synthesis applications [10]. These systems achieve isotopic purities of 94.7 atom percent deuterium with recovery yields ranging from 91-99 percent, making them particularly attractive for continuous manufacturing processes [10].

Table 3: Purification Techniques for High Isotopic Purity

Purification MethodIsotopic Purity Achieved (atom % D)Recovery Yield (%)Scale Applicability
High-Performance Liquid Chromatography (HPLC)98.885-95Analytical to preparative
Gas Permeation Chromatography (GPC)99.590-98Preparative scale
Flash Chromatography96.580-90Laboratory scale
Recrystallization from toluene/water99.999.5Industrial scale
Liquid-liquid separation94.791-99Continuous flow

Industrial-Scale Production Challenges

The industrial-scale production of Bis(4-aminophenyl)-D12 ether presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [10] [12]. Current industrial production capabilities range from 1-10 kilograms per month, with isotopic purities of 94-97 atom percent deuterium and chemical purities exceeding 98 percent [10].

Reactor scaling represents a primary challenge in industrial production, requiring optimization of heat and mass transfer characteristics as production volumes increase from laboratory-scale vessels of 50-1200 milliliters to industrial reactors exceeding 50 liters [12] [14]. The scaling process necessitates careful consideration of temperature uniformity, pressure distribution, and catalyst accessibility to maintain reaction efficiency and product quality [10].

Operating parameter optimization becomes increasingly complex at industrial scales, with temperature requirements ranging from 180-250°C and pressure requirements of 30-50 bar [25]. These elevated conditions require specialized reactor designs and safety systems that significantly increase capital and operating costs compared to laboratory-scale synthesis [12].

Catalyst loading optimization presents economic challenges, as industrial processes typically operate with reduced catalyst loadings of 0.1-1 mol percent compared to laboratory scales of 1-11 mol percent [6] [17]. This reduction in catalyst loading requires extended reaction times and may result in decreased isotopic incorporation efficiency, necessitating additional purification steps to achieve target specifications [6].

Economic considerations related to deuterium oxide consumption represent significant cost factors in industrial production [10]. The requirement for high-purity deuterium oxide (99.9 atom percent D) at industrial scales creates substantial raw material costs that must be offset through process optimization and deuterium recovery systems [10] [12].

Quality control and analytical characterization become increasingly complex at industrial scales, requiring sophisticated analytical instrumentation including multi-nuclear Nuclear Magnetic Resonance spectroscopy and high-resolution mass spectrometry to verify isotopic incorporation and structural integrity [12] [15]. These analytical requirements add significant overhead costs to industrial production operations [12].

Table 4: Industrial-Scale Production Parameters

Production ParameterSmall Scale (Laboratory)Medium Scale (Pilot)Industrial Scale
Reactor Volume50-1200 mL1-10 L>50 L
Operating Temperature120-180°C140-200°C180-250°C
Reaction Pressure10-20 bar20-30 bar30-50 bar
Catalyst Loading1-11 mol%0.5-5 mol%0.1-1 mol%
Production Rate0.01-1 g/batch10-100 g/batch1-10 kg/month
Isotopic Purity97-98 atom % D98-99 atom % D94-97 atom % D
Chemical Purity97-98%98-99%>98%

XLogP3

1.4

Wikipedia

4,4'-Oxydi(~2~H_6_)aniline

Dates

Modify: 2024-04-14

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